Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-
Description
Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)- (commonly referred to as bk-2C-B) is a synthetic cathinone derivative and the β-ketone analogue of the phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine) . Its molecular formula is C₁₀H₁₂BrNO₃·HCl (hydrochloride salt, MW 310.57), featuring a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the aromatic ring, with a β-keto substitution on the ethylamine side chain .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJGAIOBIDRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045990 | |
| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807631-09-0 | |
| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807631-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bk-2C-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BK-2C-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KJ195I24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bk-2C-B (hydrochloride) involves several steps:
Grignard Reaction: The initial step involves a Grignard reaction with methylmagnesium bromide.
Oxidation: This is followed by an oxidation step.
Bromination: The next step involves bromination.
Reaction with Hexamethylenetetramine: This intermediate is then reacted with hexamethylenetetramine.
Acid Hydrolysis: The final step involves acid hydrolysis to yield bk-2C-B (hydrochloride).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: bk-2C-B (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Research Applications
The compound is primarily utilized as a reference standard in analytical chemistry for identifying and characterizing new psychoactive substances. Its synthesis involves several key reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Grignard Reaction | 4-bromo-2,5-dimethoxybenzaldehyde + methylmagnesium bromide | Ketone intermediate |
| Oxidation | Pyridinium chlorochromate (PCC) | Corresponding ketone |
| α-Bromination | Ketone intermediate + bromine | Brominated intermediates |
| Reaction with Hexamethylenetetramine | Brominated intermediate | Final product |
These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of psychoactive substances.
Biological Research Applications
In biological contexts, bk-2C-B is studied for its interactions with serotonin receptors, specifically acting as a partial agonist at the 5-HT2A receptor. This interaction is crucial for understanding its psychoactive effects. The following table summarizes key findings from recent studies:
| Study Focus | Findings |
|---|---|
| Psychoactive Effects | Exhibits hallucinogenic properties similar to other phenethylamines |
| Mechanism of Action | Modulates neurotransmitter release and receptor activation, affecting mood and perception |
| Therapeutic Potential | Investigated for potential use in treating psychiatric disorders |
Medical Research Applications
The compound's psychoactive nature has led to investigations into its therapeutic potential. Notably, research has indicated that bk-2C-B may be beneficial for conditions such as anxiety and depression. A recent study highlighted its effects on mood regulation:
"The modulation of serotonin pathways suggests potential applications in mood disorders treatment" .
Case Studies and Findings
Several case studies have documented the compound's effects and applications:
- Case Study 1: Psychoactive Properties : A study conducted on animal models demonstrated that bk-2C-B significantly altered perception and mood when administered at specific dosages. This study provided insights into dosage-dependent effects on behavior .
- Case Study 2: Analytical Chemistry : In a controlled environment, bk-2C-B was used as a reference standard to identify adulterants in street drugs. The results showed that the presence of this compound could indicate the quality and composition of illicit substances .
Mechanism of Action
bk-2C-B (hydrochloride) exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered perception, mood, and cognition, characteristic of psychedelic experiences . The compound’s beta-ketone group plays a crucial role in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
Structural Analogues
bk-2C-I (Iodo Analogue)
- Structure : Replaces the bromine atom with iodine at the 4-position.
- Properties : Increased molecular weight (302.57 vs. 310.57 for bk-2C-B HCl) due to iodine’s larger atomic radius. Pyrolysis studies show distinct decomposition products (e.g., brominated vs. iodinated fragments), aiding forensic differentiation .
- Activity: Limited human data, but halogen size may alter receptor binding affinity and duration of action compared to bk-2C-B .
2C-B (Parent Phenethylamine)
- Structure : Lacks the β-keto group, featuring a primary amine instead.
- Properties: Lower molecular weight (260.12 vs. 310.57 for bk-2C-B HCl). Orally active at 10–20 mg, with hallucinogenic and entactogenic effects .
25B-NBOMe
- Structure : Adds an N-(2-methoxybenzyl) group to the ethylamine side chain.
- Properties : Higher potency (active at 0.5–1 mg) due to enhanced receptor binding from the benzyl substitution. Controlled under Schedule I in multiple jurisdictions .
4-Bromo-2,5-dimethoxyamphetamine (DOB)
- Structure : Amphetamine core (α-methyl substitution) instead of β-keto or ethylamine.
- Properties : Greater potency (active at 0.1–0.2 mg/kg orally) due to α-methyl enhancing CNS penetration and resistance to metabolism .
Pharmacological and Functional Comparisons
Table 1: Key Comparative Data
Key Observations :
- Halogen Effects : Bromine (bk-2C-B) vs. iodine (bk-2C-I) alters metabolic pathways and pyrolysis products, impacting forensic identification .
- Amphetamine vs. Phenethylamine: α-methylation (DOB) significantly enhances potency and duration compared to non-methylated analogues .
Analytical and Forensic Data
- Solubility: bk-2C-B HCl is soluble in methanol (1.0 mg/mL) and DMSO (2.5 mg/mL), similar to other synthetic cathinones like methylone and MDPV .
- Detection : Gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS) reliably identifies bk-2C-B in seized materials at concentrations ≥4 mg/mL .
- Pyrolysis Products : Thermal decomposition of bk-2C-B yields brominated fragments (e.g., 4-bromo-2,5-dimethoxybenzaldehyde), distinct from iodinated fragments in bk-2C-I .
Metabolic and Toxicological Profiles
- Monoamine Oxidase (MAO) Interactions: Unlike non-ketone phenethylamines (e.g., 2C-B), bk-2C-B’s β-keto group may reduce MAO-mediated degradation, prolonging its effects .
- Toxicity: Limited human data, but structural similarities to cathinones suggest risks of hypertension, hyperthermia, and serotonin syndrome .
Biological Activity
Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl), commonly referred to as Bk-2C-B, is a synthetic compound belonging to the phenethylamine class. This compound has garnered attention for its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, cytotoxic effects, and other pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of Bk-2C-B features a ketone group at the beta position relative to the amine group, with a bromine atom at the para position and methoxy groups at the ortho positions on the phenyl ring. This structural configuration is crucial for its biological activity.
Synthesis Overview:
- Starting Materials: The synthesis typically involves reactions between various amines and substituted phenyl compounds.
- Key Reactions: The primary amine can react to form imines, which may dimerize under specific conditions. Thermal decomposition studies have indicated multiple pyrolysis products when Bk-2C-B is heated, raising concerns about potential toxicity from inhaled degradation products .
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of Bk-2C-B against various cancer cell lines. The compound has shown promising results, particularly in inducing apoptosis in cancer cells.
Table 1: Cytotoxicity Data of Bk-2C-B
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 (Breast) | 0.4 | 78.75 times more potent |
| HT-29 (Colon) | 0.8 | 50.8 times more potent |
| SUIT-2 (Pancreatic) | 10.7 | Less potent than Cisplatin |
The above data illustrate that Bk-2C-B exhibits significant cytotoxicity against breast and colon cancer cell lines, outperforming traditional chemotherapeutic agents like cisplatin .
The mechanism by which Bk-2C-B exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis: Flow cytometric analysis demonstrated that treatment with Bk-2C-B led to characteristic apoptotic features such as nuclear condensation and fragmentation .
- Cell Cycle Arrest: Studies have shown that Bk-2C-B can cause G2/M phase arrest in various cancer cell lines, indicating its potential to inhibit cell proliferation effectively .
Psychoactive Properties
In addition to its anticancer potential, Bk-2C-B exhibits psychoactive properties reminiscent of other phenethylamines. It combines amphetamine-like stimulating effects with mescaline-like hallucinogenic effects . Such properties make it a subject of interest for research into cognitive enhancement and therapeutic applications in mental health.
Safety and Toxicity
While Bk-2C-B shows promise in various biological activities, safety assessments are crucial:
Q & A
Q. What spectroscopic techniques are essential for characterizing bk-2C-B?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms the substituent positions and amine functionality. Vibrational analysis via Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS), particularly high-resolution (HR-MS), validates the molecular formula (C₁₀H₁₂BrNO₃) .
Q. What regulatory considerations apply to bk-2C-B in laboratory research?
- Methodological Answer : The compound is classified as a Schedule I hallucinogen in jurisdictions like the U.S. and EU due to structural similarity to 2C-B. Researchers must obtain controlled substance licenses and adhere to secure storage and disposal protocols. Analytical workflows should include legal compliance checks for cross-border collaborations .
Advanced Research Questions
Q. How can conflicting data on bk-2C-B’s stability under varying pH and temperature conditions be resolved?
- Methodological Answer : Accelerated stability studies using HPLC-UV or LC-MS/MS under controlled conditions (e.g., 25–60°C, pH 1–13) can identify degradation pathways. For example, acidic conditions may hydrolyze the ketone group, while thermal stress could induce dimerization. Comparative studies with deuterated analogs or isotopically labeled standards enhance degradation product identification .
Q. What advanced analytical strategies address challenges in detecting bk-2C-B in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for urine or plasma analysis. Solid-phase extraction (SPE) using mixed-mode sorbents improves recovery rates. For pyrolytic products (e.g., from smoking/vaping), gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility and detection .
Q. How does bk-2C-B’s receptor binding profile compare to its parent compound 2C-B?
- Methodological Answer : Functional assays (e.g., radioligand binding at 5-HT₂A receptors) and computational docking studies reveal reduced receptor affinity due to ketone substitution. Rickli et al. (2015) demonstrated that β-keto substitution in phenethylamines decreases serotonin receptor activation, suggesting altered pharmacodynamics .
Q. What computational approaches predict bk-2C-B’s metabolic pathways in humans?
- Methodological Answer : In silico tools like MetaSite or GLORYx simulate phase I/II metabolism. Key pathways include N-dealkylation, hydroxylation at the methoxy groups, and glucuronidation. Validation via in vitro hepatocyte assays or recombinant cytochrome P450 enzymes (e.g., CYP2D6) confirms predicted metabolites .
Q. How can crystallization conditions be optimized for bk-2C-B to facilitate polymorph screening?
- Methodological Answer : Solvent screening (e.g., ethanol, acetonitrile) under varying supersaturation ratios, combined with temperature-controlled crystallization, identifies stable polymorphs. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish between forms. SHELXD can assist in solving structures from powder data if single crystals are unattainable .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
